molecular formula C10H13NO2 B1329778 Ethyl 2-(methylamino)benzoate CAS No. 35472-56-1

Ethyl 2-(methylamino)benzoate

Cat. No.: B1329778
CAS No.: 35472-56-1
M. Wt: 179.22 g/mol
InChI Key: WBSWYVBUGLBCOV-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is methylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylamino)benzoate can be synthesized through the esterification of 2-(methylamino)benzoic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for about 20 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-(methylamino)benzoic acid and ethanol.

    Substitution: Depending on the reagent used, various substituted benzoic acid derivatives can be formed.

Scientific Research Applications

Ethyl 2-(methylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)benzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-(methylamino)benzoic acid, which can further interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 2-(methylamino)benzoate can be compared with other similar compounds like:

This compound stands out due to its unique combination of ester and amino functionalities, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWYVBUGLBCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188982
Record name Ethyl N-methylanthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellowish solid; Fruity mandarin type aroma
Record name Ethyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033763
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl N-methylanthranilate
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Boiling Point

278.00 °C. @ 760.00 mm Hg
Record name Ethyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Ethyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl N-methylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1537/
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CAS No.

35472-56-1
Record name Ethyl 2-(methylamino)benzoate
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Record name Ethyl N-methylanthranilate
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Record name Ethyl N-methylanthranilate
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Record name Benzoic acid, 2-(methylamino)-, ethyl ester
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Record name ETHYL N-METHYLANTHRANILATE
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Record name Ethyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39 °C
Record name Ethyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating Ethyl 2-(methylamino)benzoate derivatives into Platinum(II) complexes affect their anticancer activity?

A: Studies using this compound derivatives like 2-[(2-aminoethyl)amino]ethyl-2-(methylamino)benzoate (ligand L3 in []) and N-{2-[(2-aminoethyl)amino]ethyl}-2-(methylamino)benzamide (ligand L4 in []) in Platinum(II) complexes show promising results. These complexes exhibit increased cytotoxicity against various cancer cell lines (A2780 ovarian cancer, A549 lung carcinoma, and HT-29 colon cancer) compared to the free ligands. [] This suggests that the incorporation of these ligands enhances the anticancer activity of the Platinum(II) core. Moreover, these complexes demonstrate fluorescence, primarily accumulating in the nuclei of tumor cells. This property allows for the tracking of the complexes within cells, providing valuable insights into their mechanism of action and cellular targets. []

Q2: Are there any potential advantages of using this compound-based Platinum(II) complexes compared to existing platinum-based chemotherapies?

A2: While both papers primarily focus on the synthesis, characterization, and preliminary in vitro evaluation of these novel complexes, some potential advantages can be extrapolated:

  • Fluorescent Tracking: The inherent fluorescence of these complexes enables real-time monitoring of their cellular uptake, localization, and potentially their interactions with cellular components. This is a significant advantage over traditional platinum-based chemotherapies, which lack this imaging capability. [, ]
  • Targeted Delivery: The presence of the this compound moiety, particularly in the case of L3, opens possibilities for targeted drug delivery. The ester functionality can be exploited for designing prodrugs that are activated by specific enzymes, like esterases, within the tumor microenvironment. This targeted activation can potentially enhance the drug's efficacy and reduce off-target side effects. []
  1. Traceable platinum(II) complexes with alkylene diamine-derived ligands: synthesis, characterization and in vitro studies:
  2. Tagging (Arene)ruthenium(II) anticancer complexes with fluorescent labels:

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